Tert-butyl 1-anilinocyclopropane-1-carboxylate
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Overview
Description
Tert-butyl 1-anilinocyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring substituted with an aniline group and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropanecarboxylic acid or its derivatives.
Reaction Steps: The aniline group is introduced through a nucleophilic substitution reaction, followed by esterification with tert-butanol to form the tert-butyl ester.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts: Catalysts such as acids or bases may be used to increase the reaction efficiency.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can replace the aniline group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 1-anilinocyclopropane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 1-anilinocyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The aniline group can act as a ligand, binding to metal ions or enzymes, while the tert-butyl group can influence the compound's overall reactivity and stability.
Comparison with Similar Compounds
Tert-butyl 1-aminocyclopropane-1-carboxylate: Similar structure but lacks the aniline group.
1-anilinocyclopropane-1-carboxylic acid: Similar but without the tert-butyl ester group.
Tert-butyl aniline: Similar ester group but lacks the cyclopropane ring.
Uniqueness: Tert-butyl 1-anilinocyclopropane-1-carboxylate is unique due to the combination of the cyclopropane ring, aniline group, and tert-butyl ester group, which together confer distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 1-anilinocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)14(9-10-14)15-11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYAGIKMYRJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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